Bromofenofos

Description

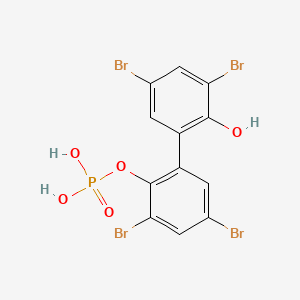

Structure

3D Structure

Properties

IUPAC Name |

[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYHZEDBTMXYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175746 | |

| Record name | Bromofenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21466-07-9 | |

| Record name | Bromofenofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21466-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofenofos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromofenofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFENOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromofenofos CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core chemical and physical properties of Bromofenofos, an anthelmintic agent. The information is presented to support research and development activities in veterinary medicine and related fields.

Core Chemical and Physical Data

Quantitative data for this compound has been compiled to provide a clear reference for its fundamental properties.

| Property | Value | Reference |

| CAS Number | 21466-07-9 | [1][2][3] |

| Molecular Formula | C₁₂H₇Br₄O₅P | [1][2][3] |

| Molecular Weight | 581.77 g/mol | [1][2][3] |

| Exact Mass | 577.6765 | [2] |

| Elemental Analysis | C: 24.77%, H: 1.21%, Br: 54.94%, O: 13.75%, P: 5.32% | [2] |

Chemical Identification and Structure

This compound is chemically identified as (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate).[2] Its structure is characterized by a tetrabrominated biphenyl core with a dihydrogen phosphate group attached to one of the hydroxyl groups.

Experimental Data and Protocols

While detailed experimental protocols on the mechanism of action of this compound are not extensively available in the public domain, its primary application is in veterinary medicine as an anthelmintic agent.[2][3] It is specifically used for the treatment of common liver fluke (Fasciola hepatica) infections in cattle and sheep.[3] Research has also investigated its potential teratogenic effects.[2][3]

A study by Venturina et al. (2015) provides evidence of Fasciola spp. resistance to this compound, alongside other anthelmintics, in water buffaloes.[2] Further research into its embryolethal effects in rats has also been conducted.[3]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical identity of this compound and its primary application.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromofenofos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenofos, an organophosphate anthelmintic agent, is of significant interest in veterinary medicine. This technical guide provides a comprehensive overview of a feasible synthetic route and subsequent purification strategy for obtaining high-purity this compound (O,O-diethyl O-(2,4-dibromophenyl) phosphorothioate). The described methodology is based on established principles of organophosphorus chemistry and draws parallels from the synthesis of structurally related compounds. This document details the necessary precursors, reaction conditions, and purification techniques, supplemented with quantitative data and detailed experimental protocols. Furthermore, a logical workflow for the synthesis and purification process is visualized using a Graphviz diagram.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

-

Synthesis of the key precursor, 2,4-dibromophenol.

-

Coupling of 2,4-dibromophenol with O,O-diethyl phosphorochloridothioate.

Step 1: Synthesis of 2,4-dibromophenol

The initial step involves the electrophilic bromination of phenol to produce 2,4-dibromophenol. Several methods have been reported for this transformation, with a common approach involving the direct bromination of phenol in a suitable solvent.

Reaction:

A representative experimental protocol is provided below.

Step 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the synthesized 2,4-dibromophenol is coupled with O,O-diethyl phosphorochloridothioate in the presence of a base. This reaction is analogous to the synthesis of other organophosphate pesticides, such as Profenofos[1].

Reaction:

A detailed experimental protocol for this step is outlined below.

Experimental Protocols

Synthesis of 2,4-dibromophenol

This protocol is based on established methods for the bromination of phenol[2].

Materials:

-

Phenol

-

Bromine

-

Carbon disulfide

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve phenol in carbon disulfide.

-

Cool the mixture in an ice-salt bath.

-

Slowly add a solution of bromine in carbon disulfide to the cooled phenol solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with water, followed by a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

The crude 2,4-dibromophenol can be purified by vacuum distillation.

Synthesis of this compound (O,O-diethyl O-(2,4-dibromophenyl) phosphorothioate)

This protocol is adapted from the synthesis of the structurally similar pesticide, Profenofos, and represents a feasible route to this compound[1].

Materials:

-

2,4-dibromophenol

-

O,O-diethyl phosphorochloridothioate

-

Potassium hydroxide

-

Trimethylamine (as a phase transfer catalyst)

-

Toluene

-

Water

Procedure:

-

To a solution of 2,4-dibromophenol in toluene, add potassium hydroxide to form the potassium salt of the phenol.

-

To this mixture, add a catalytic amount of trimethylamine.

-

Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture at a controlled temperature (e.g., 35-50°C).

-

After the addition, continue stirring the mixture for several hours (e.g., 5 hours) at the same temperature to ensure the reaction goes to completion.

-

After the reaction is complete, cool the mixture and wash it with water to remove any inorganic salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials and by-products. A multi-step purification process is necessary to achieve high purity.

Purification Protocol:

-

Washing: The crude product is first washed with a dilute aqueous base (e.g., sodium carbonate solution) to remove any acidic impurities, followed by washing with water until the aqueous layer is neutral.

-

Solvent Extraction: The washed product is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed again with water. The organic layer is separated and dried.

-

Column Chromatography: For laboratory-scale purification and to achieve high purity, the crude product can be subjected to column chromatography over silica gel. A mixture of hexane and ethyl acetate in a suitable ratio (e.g., 9:1) can be used as the eluent.

-

Vacuum Distillation: For larger-scale purification, vacuum distillation can be employed to purify the final product.

Data Presentation

Table 1: Summary of Synthesis Parameters and Quantitative Data for this compound Production.

| Parameter | Value | Reference |

| Step 1: 2,4-dibromophenol Synthesis | ||

| Phenol to Bromine Molar Ratio | 1 : 2 | [2] |

| Reaction Solvent | Carbon Disulfide | [2] |

| Typical Yield | 85-89% | [2] |

| Boiling Point | 145-150 °C at 20-25 mmHg | [2] |

| Step 2: this compound Synthesis (Analogous to Profenofos) | ||

| 2,4-dibromophenol to O,O-diethyl phosphorochloridothioate Molar Ratio | 1 : 1.02 | [1] |

| Base | Potassium Hydroxide | [1] |

| Catalyst | Trimethylamine | [1] |

| Reaction Temperature | 35-50 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Expected Yield (based on Profenofos synthesis) | >98% | [1] |

| Expected Purity (based on Profenofos synthesis) | >99% | [1] |

Table 2: Physicochemical Properties of this compound.

| Property | Value |

| Molecular Formula | C10H13Br2O3PS |

| Molar Mass | 436.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents, sparingly soluble in water |

Analytical Methods for Purity Determination

To ensure the purity of the synthesized this compound, various analytical techniques can be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the main product and any volatile impurities. A typical method would involve a capillary column (e.g., DB-5ms) with a temperature gradient program.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for the analysis of organophosphate pesticides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy can be used to confirm the structure of the synthesized this compound and to identify any structural isomers or impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Physical and chemical properties of Bromofenofos

An in-depth technical guide on the physical and chemical properties of Bromofenofos could not be generated. Searches for "this compound" did not yield any results for a chemical compound with this specific name in reputable chemical databases. It is possible that "this compound" is a misspelling, a trivial name not widely recognized, or a compound that is not well-documented in publicly available scientific literature.

To provide an accurate and detailed technical guide, a correct and recognized chemical identifier, such as a standard chemical name, CAS number, or IUPAC name, is required. Without this essential information, it is not possible to retrieve the physical and chemical properties, experimental protocols, or any associated biological pathways.

Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature of the compound of interest to ensure access to reliable and accurate data.

An In-Depth Technical Guide to the Anthelmintic Mechanism of Action of Bromofenofos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenofos is a halogenated organophosphate anthelmintic agent employed in veterinary medicine for the treatment of fascioliasis, an infection caused by the common liver fluke, Fasciola hepatica. This technical guide delineates the core mechanism of action of this compound, which is widely accepted to be the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the crucial energy-generating process leads to ATP depletion and ultimately, parasite death. This document provides a detailed overview of the underlying biochemical pathways, illustrative quantitative data, comprehensive experimental protocols for mechanism-of-action studies, and a discussion of the structure-activity relationship.

Introduction

Helminth infections, particularly those caused by trematodes such as Fasciola hepatica, pose a significant threat to livestock health and productivity globally. This compound has been utilized as an effective flukicide. Understanding its precise mechanism of action is critical for optimizing its use, managing the development of resistance, and informing the discovery of novel anthelmintics. This compound belongs to a class of compounds that function as protonophores, disrupting the electrochemical gradient across the inner mitochondrial membrane, a process central to cellular energy metabolism.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary anthelmintic activity of this compound is attributed to its function as an uncoupler of oxidative phosphorylation within the mitochondria of the parasite.

The Proton Motive Force

In normal aerobic respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action generates a proton motive force (PMF), which is an electrochemical gradient comprised of a pH gradient and a membrane potential. This stored energy is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate (Pi).

Protonophoric Action of this compound

This compound, as a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated state. Within the alkaline environment of the mitochondrial matrix, it releases a proton, thereby dissipating the crucial proton gradient. The deprotonated this compound anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This shuttling of protons effectively short-circuits the ATP synthase, uncoupling electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.

Bromofenofos: An In-depth Technical Examination of its Organophosphate Identity and Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenofos is a halogenated organophosphorus compound utilized in veterinary medicine as a targeted anthelmintic agent against trematode infections, most notably those caused by the common liver fluke, Fasciola hepatica.[1][2] Its classification as an organophosphate is rooted in its chemical structure, which features a central phosphorus atom bonded to oxygen and organic substituents. This technical guide provides a comprehensive analysis of this compound, detailing its presumed mechanism of action, available efficacy data, and relevant experimental methodologies.

Chemical Identity and Classification

Based on its chemical structure, this compound is unequivocally classified as an organophosphate. Its IUPAC name is (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate). The presence of the phosphate ester group is the defining characteristic of an organophosphate compound. This structural feature is central to its biochemical reactivity and presumed mode of action.

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

While direct experimental evidence specifically elucidating the mechanism of action of this compound against Fasciola hepatica is not extensively documented in publicly available literature, its classification as an organophosphate strongly suggests that it functions as an acetylcholinesterase (AChE) inhibitor. This is the well-established mechanism for the vast majority of organophosphate compounds used as pesticides and anthelmintics.

The proposed signaling pathway is as follows:

-

Acetylcholine Release: In the nervous system of the fluke, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit nerve impulses.

-

Acetylcholinesterase Function: The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh into choline and acetic acid, terminating the nerve signal.

-

This compound Inhibition: this compound, as a phosphate ester, is hypothesized to phosphorylate the serine hydroxyl group within the active site of the fluke's AChE. This phosphorylation results in a stable, inactive enzyme.

-

Acetylcholine Accumulation: The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft.

-

Continuous Nerve Stimulation: The excess ACh continuously stimulates the postsynaptic receptors, leading to a state of spastic paralysis in the parasite.

-

Expulsion of the Parasite: The sustained muscular contraction and paralysis prevent the fluke from maintaining its position within the host's bile ducts, leading to its expulsion.

This proposed mechanism aligns with the known neurotoxic effects of organophosphates on invertebrates.

Efficacy Data

A study conducted on water buffaloes naturally infected with Fasciola spp. provides quantitative data on the efficacy of this compound. The efficacy was evaluated using the Fecal Egg Count Reduction Test (FECRT).

| Treatment Group | Number of Doses | Fecal Egg Count Reduction (%) |

| This compound (BRO) | One | 70.83 |

| This compound (BRO) | Two | 83.33 |

| Albendazole (ABZ) | One | 79.17 |

| Albendazole (ABZ) | Two | 83.33 |

| Triclabendazole (TBZ) | One | 73.33 |

| Triclabendazole (TBZ) | Two | 90.00 |

Data sourced from Venturina et al. (2015).[3][4]

The study also monitored the serum glutamic-pyruvic transaminase (SGPT) levels as an indicator of liver function and potential drug toxicity. There were no significant differences in SGPT levels before and after treatment with this compound, suggesting a good safety profile at the administered dosage.[3]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method for assessing the efficacy of anthelmintic drugs in vivo.

Objective: To determine the percentage reduction in the number of parasite eggs per gram of feces after treatment.

Methodology:

-

Animal Selection: A group of animals with a confirmed natural infection of Fasciola hepatica is selected. A pre-treatment fecal egg count is performed to establish a baseline.

-

Treatment Allocation: Animals are randomly assigned to a treatment group (receiving this compound) and a control group (untreated).

-

Drug Administration: this compound is administered to the treatment group according to the recommended dosage and route.

-

Post-treatment Sampling: Fecal samples are collected from all animals at a specified time point post-treatment (e.g., 14 or 21 days).

-

Fecal Analysis: The number of Fasciola hepatica eggs per gram of feces is determined for each sample using a standardized counting technique (e.g., sedimentation-flotation method).

-

Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula:

Efficacy (%) = [1 - (Mean EPG of treated group / Mean EPG of control group)] x 100

EPG = Eggs Per Gram of feces

Conclusion

This compound is a bona fide organophosphate compound employed as an anthelmintic for the treatment of fascioliasis in veterinary medicine. While its precise mechanism of action against Fasciola hepatica has not been definitively elucidated through specific studies, the overwhelming evidence for acetylcholinesterase inhibition as the primary mode of action for this chemical class makes it the most plausible hypothesis. The available in vivo data demonstrates its efficacy, although the potential for resistance, as with other anthelmintics, should be considered. Further research to confirm its biochemical target in Fasciola hepatica and to gather more extensive quantitative data would be beneficial for optimizing its use and for the development of future anthelmintic therapies.

References

Bromofenofos: A Technical Overview of a Veterinary Anthelmintic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenofos is a halogenated organophosphate compound utilized in veterinary medicine as an anthelmintic agent. Its primary application is in the treatment of fascioliasis, an infection caused by the common liver fluke (Fasciola hepatica), in livestock such as cattle and sheep. Despite its established use, detailed public information regarding its discovery, the history of its development, and its specific molecular mechanisms of action remains limited. This guide synthesizes the available technical data on this compound, including its chemical properties, a plausible synthetic pathway, and known efficacy data. It also highlights the current gaps in knowledge to guide future research endeavors.

Introduction

The development of effective anthelmintics has been a cornerstone of veterinary medicine and global food production. The period between 1960 and 1980 saw a significant surge in the discovery and development of such agents.[1][2][3] this compound emerged as a therapeutic option for parasitic flatworm infections in ruminants. Chemically, it is identified as 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate.[4] It is important to distinguish this compound from similarly named organophosphates like Profenofos, which is an insecticide, to avoid confusion in research and application. A notable characteristic of this compound is its teratogenic potential, which necessitates careful handling and administration.[4][5]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value |

| IUPAC Name | 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate |

| CAS Number | 21466-07-9 |

| Chemical Formula | C12H7Br4O5P |

| Molecular Weight | 581.77 g/mol |

| Appearance | Solid powder |

Source: MedKoo Biosciences, Inc.[5]

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound against Fasciola hepatica has not been extensively detailed in the available literature. For many organophosphate compounds, the primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the parasite. However, the specific interactions of this compound with the biological pathways of trematodes may differ and warrant further investigation.

Efficacy and Resistance

The efficacy of this compound has been evaluated in field studies. One such study in water buffaloes provided comparative data against other common flukicides.

| Treatment Group | Dosing Regimen | Efficacy (%) |

| This compound (BRO) | Single Dose | 70.83 |

| Two Doses | 83.33 | |

| Albendazole (ABZ) | Single Dose | 79.17 |

| Two Doses | 83.33 | |

| Triclabendazole (TBZ) | Single Dose | 73.33 |

| Two Doses | 90.00 | |

| Efficacy determined by Fecal Egg Count Reduction Test (FECRT) in naturally infected water buffaloes.[7] |

It is noteworthy that an efficacy of less than 90% in FECRT is often considered an indication of developing anthelmintic resistance.[8] The observed efficacy of this compound in this study suggests that resistance may be a concern in the populations tested.

Toxicology and Pharmacokinetics

This compound is documented as a teratogen.[4][5] Studies from the late 1980s and early 1990s investigated its embryolethal effects in rats and its pharmacokinetic profile in calves.[5] However, the detailed quantitative data from these studies are not readily accessible in the public domain. The lack of comprehensive, modern pharmacokinetic and toxicology data is a significant gap in the scientific literature for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound, its evaluation in in vitro assays, or its use in in vivo animal models are not available in the searched literature. The development and publication of standardized protocols would be invaluable for researchers investigating this compound.

Conclusion and Future Directions

This compound is a recognized veterinary drug for the management of fascioliasis in livestock. However, this technical overview reveals significant gaps in the publicly available scientific knowledge surrounding this compound. Key areas for future research include:

-

Elucidation of the specific discovery and development history.

-

Publication of a detailed and validated chemical synthesis protocol.

-

In-depth investigation of its molecular mechanism of action against Fasciola hepatica.

-

Comprehensive studies on its pharmacokinetics, metabolism, and toxicology in target animal species.

-

Further surveillance of its efficacy and the prevalence of resistance in different geographical regions.

Addressing these knowledge gaps will provide a more complete understanding of this compound and its place in the landscape of veterinary anthelmintics.

References

- 1. Veterinary anthelmintics: old and new - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agro.icm.edu.pl [agro.icm.edu.pl]

Teratogenic Effects of Bromofenofos in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the teratogenic effects of Bromofenofos, an organophosphorus anthelmintic, in mammalian models. It synthesizes key findings on its developmental toxicity, presenting quantitative data from pivotal studies in a structured format for clarity and comparative analysis. Detailed experimental protocols are provided to aid in the replication and extension of these studies. The guide elucidates the current understanding of the mechanism of action, highlighting the role of its primary metabolite, dephosphate this compound (DBF), in inducing teratogenicity, independent of cholinesterase inhibition. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate comprehension. This document is intended to be a critical resource for researchers and professionals engaged in toxicology, pharmacology, and drug development.

Introduction

This compound is an organophosphorus compound primarily used as an anthelmintic. While effective in its therapeutic application, concerns regarding its potential for developmental toxicity have been the subject of scientific investigation. Teratogens are agents that can cause malformations in an embryo or fetus. Understanding the teratogenic potential of chemical compounds like this compound is crucial for risk assessment and ensuring the safety of pharmaceuticals and environmental chemicals.

This guide focuses on the significant findings from studies conducted on rats, which have demonstrated the embryolethal and teratogenic potential of this compound when administered during specific windows of gestation. The primary research indicates that the teratogenic and embryolethal effects of this compound are not caused by the parent compound itself, but rather by its dephosphate metabolite, dephosphate this compound (DBF). Notably, these toxic effects are concluded to be independent of cholinesterase inhibition, a common mechanism of toxicity for many organophosphorus compounds.[1]

Experimental Protocols

The methodologies outlined below are based on key studies investigating the teratogenic effects of this compound in rats.[1][2]

2.1. Animal Model and Husbandry

-

Species: Wistar-Imamichi rats.

-

Housing: Animals were housed in individual cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water were provided ad libitum.

-

Mating: Virgin female rats were mated overnight with male rats. The morning on which a vaginal plug or sperm was found in the vaginal smear was designated as day 0 of pregnancy.

2.2. Test Substance and Administration

-

Substances: this compound (BF) and its dephosphate metabolite, dephosphate this compound (DBF).

-

Vehicle: The compounds were suspended in a 0.5% sodium carboxymethyl cellulose solution.

-

Administration: Substances were administered via oral gavage to pregnant rats.

2.3. Experimental Design Two primary experimental designs were employed:

-

Gestation Day Sensitivity Study: A single dose of this compound (50 mg/kg) was administered to different groups of pregnant rats on a single day of gestation, from day 6 through day 14.[2]

-

Dose-Response and Metabolite Comparison Study: this compound and dephosphate this compound were administered at various equimolar doses to pregnant rats on day 10 of gestation.[1]

2.4. Maternal and Fetal Examinations

-

Maternal Assessment: Dams were observed daily for clinical signs of toxicity. Body weight was recorded throughout the gestation period.

-

Fetal Assessment: On day 21 of gestation, pregnant rats were euthanized by cervical dislocation. The uteri were excised, and the number of implantation sites, resorption sites, and live and dead fetuses were recorded.

-

External Examination: Live fetuses were weighed, and their sex was determined. Each fetus was examined for external malformations.

-

Skeletal Examination: Approximately two-thirds of the fetuses from each litter were fixed in 95% ethanol, cleared with potassium hydroxide, and stained with Alizarin red S for skeletal examination.

-

Visceral Examination: The remaining one-third of the fetuses were fixed in Bouin's fluid for internal visceral examination using the Wilson's slicing technique.

Quantitative Data on Teratogenic Effects

The following tables summarize the key quantitative findings from the pivotal studies on this compound teratogenicity in rats.

Table 1: Embryolethal and Teratogenic Effects of this compound (50 mg/kg) Administered on Different Gestational Days in Rats [2]

| Gestation Day of Administration | % Fetal Resorption | Mean Fetal Body Weight (% of Control) | % Fetuses with Gross Malformations | % Fetuses with Skeletal Malformations | % Fetuses with Internal Malformations |

| Control | 6.5 | 100 | 0 | 0 | 0 |

| 8 | 10.8 | 89.1 | 25.0 | 35.7 | 28.6 |

| 9 | 25.0 | 75.5 | 12.5 | 25.0 | 12.5 |

| 10 | 72.2 | 56.1 | 8.3 | 16.7 | 4.2 |

| 11 | 30.8 | 68.9 | 0 | 18.2 | 0 |

| 12 | 21.4 | 75.0 | 0 | 0 | 0 |

| 13 | 16.7 | 80.1 | 0 | 0 | 0 |

* Statistically significant difference from the control group.

Table 2: Comparative Embryolethal and Teratogenic Effects of this compound (BF) and Dephosphate this compound (DBF) in Rats on Gestation Day 10 [1]

| Treatment Group (Dose in mg/kg) | % Fetal Resorption | Mean Fetal Body Weight (% of Control) | % Fetuses with Gross Malformations | % Fetuses with Skeletal Malformations |

| Control | 7.1 | 100 | 0 | 0 |

| BF (29.1) | 12.5 | 85.1 | 0 | 0 |

| BF (58.2) | 69.2 | 60.3 | 35.6 | 27.6 |

| DBF (25.1) | 15.4 | 83.2 | 0 | 0 |

| DBF (50.2) | 81.9 | 58.7 | 54.5 | 61.5 |

* Statistically significant difference from the control group. DBF doses are equimolar to the corresponding BF doses.

Table 3: Profile of Malformations Induced by this compound (50 mg/kg) on Gestation Day 8 in Rats [2]

| Malformation Type | Specific Malformations Observed |

| Gross Malformations | Cleft lip, short tail, brachygnathia, anal atresia, absence of genital tubercle, fused pelvic legs, perineal testicles. |

| Skeletal Malformations | Fused vertebrae, hemivertebrae, fused ribs, wavy ribs. |

| Internal Malformations | Hydronephrosis, hydroureter, anophthalmia, cleft palate, renal agenesis, agenesis of the bladder. |

Mechanism of Teratogenicity and Experimental Workflow

The teratogenic effects of this compound are attributed to its metabolite, dephosphate this compound (DBF). Studies have shown that DBF is more potent in inducing fetal resorption and malformations than the parent compound.[1] The mechanism is not believed to involve cholinesterase inhibition, suggesting an alternative molecular pathway is responsible for the observed developmental toxicity.[1] The precise signaling pathways disrupted by DBF have not yet been elucidated and require further investigation.

Caption: Proposed mechanism of this compound teratogenicity.

The following diagram illustrates the general workflow employed in the key teratogenicity studies of this compound.

Caption: Experimental workflow for assessing this compound teratogenicity.

Conclusion

The evidence from mammalian studies, specifically in rats, demonstrates that this compound is a potent teratogen and embryolethal agent. The critical period for inducing malformations appears to be during early organogenesis, particularly around gestation days 8-10. The teratogenicity is mediated by its dephosphate metabolite, DBF, through a mechanism that is distinct from cholinesterase inhibition. A wide range of structural abnormalities, including craniofacial, skeletal, and internal organ defects, have been documented. This technical guide provides the essential data and methodological details to inform future research and regulatory assessment of this compound and related compounds. Further investigation is warranted to elucidate the specific molecular signaling pathways that are disrupted by dephosphate this compound during embryonic development.

References

An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. Bromofenofos is a veterinary anthelmintic agent and should be handled with appropriate safety precautions.

Introduction

This compound is a halogenated monophosphate ester anthelmintic agent utilized in veterinary medicine for the treatment of fascioliasis, commonly known as liver fluke infections, in cattle and sheep. Its primary and active metabolite is dephosphate this compound. This technical guide provides a comprehensive overview of the available scientific data on this compound and its dephosphate metabolite, focusing on their physicochemical properties, toxicokinetics, toxicological profile, and analytical methodologies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and dephosphate this compound is fundamental to comprehending their biological activity and fate.

| Property | This compound | Dephosphate this compound |

| IUPAC Name | (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate) | 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-2,2'-diol |

| CAS Number | 21466-07-9 | 5464-70-0 |

| Molecular Formula | C₁₂H₇Br₄O₅P | C₁₂H₆Br₄O₂ |

| Molecular Weight | 581.77 g/mol | 501.79 g/mol |

| Appearance | Solid powder[1] | Data not available |

| Solubility | Data not available | Data not available |

Toxicokinetics and Metabolism

The toxicokinetics of this compound are crucial for understanding its efficacy and potential for residue accumulation. Following oral administration, this compound is metabolized to its active form, dephosphate this compound.

Absorption, Distribution, and Excretion in Lactating Cows

A study involving the oral administration of this compound to lactating cows provided the following insights into the plasma concentration of its metabolite, dephosphate this compound (DBFF), and its excretion in milk[2]:

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) of DBFF | ~1.0 day |

| Detection Time of DBFF in Plasma | Up to 15.1 days |

| Time to Maximum Concentration of DBFF in Milk | ~24 hours |

| Detection Time of DBFF in Milk | 78-119 hours |

| Detection Limit of DBFF in Plasma | 2 ppb |

| Detection Limit of DBFF in Milk | 1 ppb |

Metabolism

The primary metabolic pathway of this compound is the dephosphorylation to its active metabolite, dephosphate this compound. This biotransformation is a critical step for its anthelmintic activity.

Toxicology

The toxicological profile of this compound and its metabolite is of significant interest, particularly concerning its teratogenic effects.

Acute Toxicity

Limited publicly available data exists for the acute toxicity of this compound. The following values are reported for a substance classified under GHS categories consistent with this compound, however, the direct source document explicitly naming this compound was not retrievable.

| Species | Route | LD50/LC50 | GHS Category |

| Rat | Oral | 300-2000 mg/kg | Category 4 |

| Rat | Dermal | 790 mg/kg | Category 3 |

| Rabbit (male) | Dermal | 720 mg/kg | Category 3 |

| Rabbit (female) | Dermal | 830 mg/kg | Category 3 |

| Rat | Inhalation | No deaths at saturated vapor concentration | - |

Embryolethal and Teratogenic Effects

Studies in rats have demonstrated the embryolethal and teratogenic potential of both this compound and dephosphate this compound.

Table 4.2.1: Embryolethal and Teratogenic Effects of this compound in Rats

| Dose (mg/kg) | Gestation Day of Administration | Fetal Resorption Rate (%) | Incidence of Gross Malformations (%) | Incidence of Skeletal Malformations (%) |

| 58.2 | 10 | ~69 | 35.6 | 27.6 |

Table 4.2.2: Comparative Embryolethal Effects of this compound (BF) and Dephosphate this compound (DBF) in Rats on Gestation Day 10

| Compound | Equimolar Dose (mg/kg) | Fetal Resorption Rate (%) | Incidence of Gross Malformations (%) | Incidence of Skeletal Malformations (%) |

| BF | 58.2 | ~69 | 35.6 | 27.6 |

| DBF | (equimolar to 58.2 mg/kg BF) | 81.9 | 54.5 | 61.5 |

These studies suggest that the teratogenic effects of this compound are likely attributable to its active metabolite, dephosphate this compound.

Mechanism of Action

The primary anthelmintic mechanism of action for fasciolicides like this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This disruption of cellular energy metabolism leads to paralysis and death of the liver fluke.

Experimental Protocols

Determination of Dephosphate this compound in Milk by Liquid Chromatography with Electrochemical Detection[1]

This method provides a sensitive and specific means of quantifying dephosphate this compound (DBFF) residues in milk.

6.1.1 Sample Preparation

-

Extraction: DBFF is extracted from milk samples using a liquid-liquid partition with acetone, acetonitrile, and dichloromethane.

-

Purification: The extract is purified using a C18 solid-phase extraction cartridge.

6.1.2 Chromatographic Conditions

-

Instrument: Liquid chromatograph equipped with a dual-electrode coulometric detector.

-

Column: Kaseisorb LC ODS-300-5 (250 x 4.6 mm id, 5 µm).

-

Mobile Phase: Acetonitrile-0.05M potassium dihydrogen phosphate (55 + 45, v/v), adjusted to pH 3.0.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 40°C.

6.1.3 Detection

-

Detector 1 Potential: 0.30 V.

-

Detector 2 Potential: 0.45 V.

6.1.4 Performance

-

Detection Limit: 0.2 ng/mL in milk.

-

Average Recoveries: 73.1% at 1 ng/mL and 82.7% at 10 ng/mL.

Signaling Pathways

Currently, there is a lack of specific data on the signaling pathways directly affected by this compound or dephosphate this compound. However, as a polybrominated biphenyl derivative, it is plausible that it could interact with pathways known to be modulated by other compounds in this class. Further research is required to elucidate the specific molecular targets and signaling cascades involved in the toxicity of this compound and its metabolite.

Conclusion

This compound is an effective anthelmintic agent whose activity is dependent on its metabolic conversion to dephosphate this compound. The primary mechanism of action is likely the uncoupling of oxidative phosphorylation in the target parasite. While data on its teratogenic effects are available, comprehensive toxicokinetic and acute toxicity data for this compound are limited in the public domain. The analytical method for its metabolite in milk is well-established and sensitive. Future research should focus on definitively characterizing the acute toxicological profile of this compound, providing a more detailed understanding of its toxicokinetics in target animal species, and identifying the specific signaling pathways it may modulate.

References

- 1. Determination of dephosphate this compound in milk by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Concentration in plasma and excretion in milk of lactating cows after oral administration of tribromsalan, oxyclozanide and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bromofenofos in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromofenofos, an anthelmintic agent utilized in veterinary medicine. A thorough understanding of its solubility in various organic solvents is critical for formulation development, analytical method development, and toxicological studies. Due to the limited availability of public quantitative solubility data for this compound, this document also outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. One supplier of this compound explicitly states that its solubility is yet to be determined[1]. However, qualitative information for the related compound Bromophos indicates it is soluble in most organic solvents, including diethyl ether, carbon tetrachloride, and toluene, and slightly soluble in lower molecular weight alcohols. Quantitative data for Bromophos shows solubility in acetone (1090 g/L), dichloromethane (1120 g/L), xylene (900 g/L), and methanol (100 g/L) at 20°C. While this may offer some guidance, it is crucial to experimentally determine the solubility of this compound for accurate applications.

Table 1: Solubility of this compound in Selected Organic Solvents

| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C |

| Methanol | CH₃OH | Data not available |

| Ethanol | C₂H₅OH | Data not available |

| Acetone | C₃H₆O | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

| Toluene | C₇H₈ | Data not available |

| n-Hexane | C₆H₁₄ | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Data not available |

Note: This table is intended to be populated with experimentally determined data.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a compound in various solvents.

2.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration suitable for the analytical method.

-

2.3. Quantification

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision. Gas chromatography with a flame photometric detector is a suitable method for the determination of organophosphorus pesticide residues[2].

2.4. Calculation of Solubility

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

3.2. General Mechanism of Action for Organophosphorus Compounds

While a specific signaling pathway for this compound is not detailed in the literature, as an organophosphorus compound, its primary mechanism of action is expected to be the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this general mechanism.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bromofenofos in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenofos is an organophosphate insecticide that has been used in agricultural applications. Due to its potential for bioaccumulation and toxicity, it is crucial to have reliable and sensitive analytical methods for its quantification in biological tissues. This document provides detailed application notes and protocols for the determination of this compound residues in tissue samples, targeting researchers, scientists, and professionals in drug development and toxicology. The methodologies described are based on established principles of pesticide residue analysis, primarily utilizing Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical workflow for the quantification of this compound in tissue involves three main stages:

-

Sample Preparation: Homogenization of the tissue sample followed by extraction of this compound using an organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for this purpose.[1][2] This is followed by a cleanup step to remove interfering matrix components.[1][3]

-

Chromatographic Separation: The cleaned-up extract is then injected into a chromatographic system (either GC or LC) to separate this compound from other co-extracted compounds.

-

Detection and Quantification: The separated this compound is detected and quantified using a sensitive detector. For GC, a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is suitable for organophosphate analysis.[4][5] For higher sensitivity and selectivity, Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is the preferred detection method, applicable to both GC and LC systems.[6][7][8]

Experimental Workflow Diagram

Caption: Overall experimental workflow for this compound quantification in tissue samples.

Key Methodological Steps

Caption: Key steps in the QuEChERS-based sample preparation protocol.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is adapted from established methods for pesticide residue analysis in biological matrices.[1][3]

Apparatus and Reagents:

-

High-speed homogenizer

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Analytical balance

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

Procedure:

-

Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube. For fatty tissues, a smaller sample size (e.g., 1 g) may be used.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure the salts do not agglomerate.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. For general tissues, use 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Cap the 15 mL tube and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is the final extract. Transfer approximately 1 mL into an autosampler vial for analysis.

Instrumental Analysis: GC-FPD/NPD Method

Gas chromatography is a robust technique for the analysis of organophosphate pesticides like this compound.[5][9]

Instrumentation:

-

Gas Chromatograph with a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD).

-

Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 5°C/min to 280°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Detector Temperature: 280°C (NPD) or 250°C (FPD)

Instrumental Analysis: LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low levels of this compound in complex tissue matrices.[7][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

Start at 10% B, hold for 1 min.

-

Linear gradient to 95% B over 8 min.

-

Hold at 95% B for 2 min.

-

Return to 10% B and re-equilibrate for 3 min.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

MS/MS Conditions (Positive ESI Mode):

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.5 kV

-

Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For Profenofos, a related compound, transitions like m/z 374.95 -> 304.90 (quantification) and 374.95 -> 346.95 (confirmation) have been reported and can serve as a starting point.[8]

Data Presentation and Method Validation

Method validation should be performed to ensure the reliability of the results. Key parameters and their typical acceptable ranges for pesticide residue analysis are summarized below.

Table 1: Method Validation Parameters and Typical Performance Data

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve prepared in matrix-matched standards. |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | The lowest concentration of the analyte that can be reliably detected.[4][8] |

| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[8] |

| Accuracy (Recovery) | 70 - 120% | The percentage of the true amount of analyte that is recovered by the analytical method, typically assessed at multiple spiking levels.[1][5] |

| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results.[1][5] |

Table 2: Quantitative Data Summary for this compound Analysis (Hypothetical Example)

| Tissue Type | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Liver | 0.01 | 95.4 | 8.2 |

| 0.1 | 98.1 | 6.5 | |

| 1.0 | 101.2 | 5.1 | |

| Adipose Tissue | 0.01 | 88.7 | 12.5 |

| 0.1 | 92.3 | 9.8 | |

| 1.0 | 95.6 | 7.3 | |

| Muscle | 0.01 | 99.5 | 7.1 |

| 0.1 | 102.8 | 5.9 | |

| 1.0 | 104.1 | 4.4 |

These tables provide a clear and structured summary of the expected performance of the analytical methods described, facilitating easy comparison and assessment of the method's suitability for a given research application.

References

- 1. scielo.br [scielo.br]

- 2. food-safety.com [food-safety.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. [Extraction and analysis of profenofos residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Analytical methods of biological monitoring for exposure to pesticides: recent update [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Profenofos Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Profenofos

Introduction

Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests in agricultural systems.[1] Due to its potential for accumulation in non-target niches and leaching into water bodies, sensitive and reliable analytical methods are required for its monitoring in various environmental and agricultural matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) offers a robust and widely accessible technique for the quantification of profenofos residues. This application note details a validated HPLC method for the determination of profenofos, suitable for quality control and residue analysis.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate profenofos from matrix components. The sample is first subjected to an extraction and clean-up procedure to isolate the analyte. The prepared sample is then injected into an HPLC system equipped with a C8 or C18 stationary phase. An isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile or methanol and water, is used to elute the compound.[1][2][3] Detection is achieved using a UV or DAD detector at a wavelength where profenofos exhibits significant absorbance, commonly around 210 nm or 230 nm.[1][3][4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Reagents and Materials

-

Profenofos analytical standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Dichloromethane (DCM)

-

Ammonium formate

-

Phosphoric acid or Formic acid (for mobile phase modification, if needed)[2]

-

Anhydrous magnesium sulfate

-

Sodium acetate

-

Primary secondary amine (PSA) sorbent (for cleanup)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Reversed-phase HPLC column (e.g., C8 or C18, 250 mm x 4.6 mm, 5 µm particle size).[3][4]

3. Standard Solution Preparation

-

Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of profenofos standard and dissolve it in acetonitrile in a volumetric flask to achieve the desired concentration. Store this solution at -20°C.[3]

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or acetonitrile to construct a calibration curve (e.g., 0.1 mg/L to 10 mg/L).[3]

4. Sample Preparation

The following protocols are generalized and may require optimization based on the specific sample matrix.

a) Water Samples (Liquid-Liquid Extraction)

-

To a 20 mL water sample, add a suitable extraction solvent such as dichloromethane (DCM).[3]

-

Shake vigorously for several minutes to ensure thorough mixing.

-

Allow the layers to separate. Collect the organic (DCM) layer.

-

Repeat the extraction process two more times with fresh DCM.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile or mobile phase.[3]

-

Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

b) Soil and Agricultural Produce (Modified QuEChERS Method)

-

Homogenize a representative sample (e.g., 5 g of soil or ground produce) and place it into a 50 mL centrifuge tube.[5]

-

Add 10 mL of distilled water and let it stand for 30 minutes.[5]

-

Add 10 mL of acetonitrile (containing 1% ethyl acetate for better extraction if needed).[5]

-

Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.[5]

-

Shake vigorously for 1-2 minutes and then centrifuge.

-

Transfer an aliquot of the upper organic layer to a clean tube containing a cleanup sorbent (e.g., PSA).

-

Vortex for 30 seconds and centrifuge again.

-

Take the final supernatant, evaporate if necessary, and reconstitute in the mobile phase.

-

Filter through a 0.45 µm syringe filter prior to analysis.

Data Presentation

Table 1: Chromatographic Conditions for Profenofos Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Hypersil C18 (25 cm x 4.6 mm, 5 µm)[4] | HYPERSIL GOLD C8 (250 mm x 4.6 mm, 5 µm)[3] | C18 (dimensions not specified)[1] |

| Mobile Phase | Acetonitrile:0.05M Ammonium Formate (Gradient)[4] | Acetonitrile:Water (46:54, v/v)[3] | Methanol:Water (75:25, v/v)[1] |

| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[3] | 0.8 mL/min[1] |

| Detection Wavelength | 230 nm[4] | 210 nm[3] | 210 nm[1] |

| Injection Volume | 20 µL[4] | 25 µL[3] | Not Specified |

| Column Temperature | Ambient (28°C)[4] | Not Specified | Not Specified |

| Retention Time | Varies with gradient | ~31.7 min[3] | Not Specified |

Table 2: Method Validation Parameters for Profenofos Analysis

| Parameter | Result 1 | Result 2 | Result 3 |

| Linearity Range | 1.25–7.5 µg/mL[4] | 0.0625-500 mg/L[3] | Not Specified |

| Correlation Coefficient (R²) | >0.99[4] | >0.99[3] | Not Specified |

| Limit of Detection (LOD) | 0.104 mg/L[1] | 0.01 - 0.09 mg/L[3] | 0.002 mg/L[6] |

| Limit of Quantification (LOQ) | 0.316 mg/L[1] | 0.02 - 0.29 mg/L[3] | Not Specified |

| Recovery | 88% - 104%[4] | 88.16% (from spiked water)[3] | 86.9% - 118%[6] |

| Precision (RSD) | < 2.26%[4] | Not Specified | 1.4% - 6.1%[6] |

Visualizations

Caption: Experimental workflow for the HPLC analysis of Profenofos.

The described HPLC method is suitable for the reliable quantification of profenofos in various sample matrices. The protocols for sample preparation, particularly the modified QuEChERS method, offer efficient extraction and cleanup, leading to accurate and precise results. The validation data demonstrates that the method is sensitive, linear, and accurate for its intended purpose. Researchers can adapt the specified chromatographic conditions based on available instrumentation and specific matrix challenges to achieve optimal separation and detection of profenofos.

References

- 1. A simple HPLC-DAD method for simultaneous detection of two organophosphates, profenofos and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Profenofos on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Bromofenofos Residues Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bromofenofos, an organophosphate insecticide, in various matrices such as fruits, vegetables, and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique and optimized GC-MS parameters, providing a reliable workflow for high-throughput screening and accurate quantification of this compound residues. This methodology is particularly relevant for food safety, environmental monitoring, and toxicology studies.

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity and the need to protect consumers, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in food commodities. Consequently, the development of sensitive and reliable analytical methods for its detection and quantification is of paramount importance. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like this compound, offering high selectivity and sensitivity. This application note provides a comprehensive protocol for the analysis of this compound using a QuEChERS sample preparation workflow followed by GC-MS analysis.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined procedure for the extraction and cleanup of pesticide residues from a variety of sample matrices.[1][2]

a. Extraction:

-

Weigh 10-15 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For dry samples like grains, add an appropriate amount of water to rehydrate the sample before proceeding.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN standard salts). A common composition is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For most food matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For samples with high fat content, 50 mg of C18 sorbent can be added. For pigmented samples, 50 mg of graphitized carbon black (GCB) may be used, though it should be noted that this can lead to the loss of planar pesticides.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis. Transfer the supernatant to an autosampler vial.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.

| GC Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet | Splitless mode |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| MS Parameter | Condition |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative Data for this compound Analysis

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Data for this compound

| Analyte | CAS Number | Molecular Weight | Estimated Retention Time (min) * | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | 2104-96-3 | 365.99 | ~11.0 - 12.5 | 331 | 125, 333 |

*Retention time is an estimate and should be confirmed experimentally with a certified reference standard under the specified chromatographic conditions.

Table 2: Proposed MRM Transitions for this compound (for GC-MS/MS)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) * | Transition Type |

| 331 | 125 | 15 | Quantifier |

| 331 | 225 | 10 | Qualifier |

| 333 | 125 | 15 | Qualifier |

*Collision energies are starting points and should be optimized for the specific instrument used.

Table 3: Typical Method Performance Data for Organophosphate Pesticides using QuEChERS and GC-MS

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [2][3] |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | [4] |

| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg | [4] |

| Recovery (%) | 70 - 120% | [2][5] |

| Repeatability (RSD%) | < 20% | [2][5] |

Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: Logical relationship of the analytical steps.

Conclusion

The described GC-MS method using QuEChERS sample preparation is a robust and reliable approach for the determination of this compound residues in a wide range of food and environmental matrices. The method offers excellent sensitivity, selectivity, and accuracy, with validation data for similar pesticides demonstrating good recovery and precision.[2][5] This protocol can be readily implemented in analytical laboratories for routine monitoring of this compound residues to ensure compliance with food safety regulations.

References

- 1. gcms.cz [gcms.cz]

- 2. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. How to Use QuEChERS for Diverse Sample Types [restek.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dephosphate Bromofenofos

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of dephosphate bromofenofos, the primary metabolite of the fasciolicide this compound. The described protocol is applicable for the determination of this analyte in complex matrices, such as milk. The method utilizes reversed-phase chromatography coupled with electrochemical detection, providing high selectivity and low detection limits. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is an organophosphate anthelmintic agent used in veterinary medicine. Its primary metabolite, dephosphate this compound (DBFF), is a key indicator of exposure and metabolic processing. Monitoring the levels of DBFF is crucial for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. High-performance liquid chromatography (HPLC) is a preferred analytical technique for thermally labile compounds like many organophosphate pesticides and their metabolites.[1] This application note presents a validated HPLC method employing electrochemical detection for the sensitive determination of dephosphate this compound.

Experimental Workflow

Caption: Experimental workflow for the analysis of dephosphate this compound.

Materials and Reagents

-

Dephosphate this compound (DBFF) standard

-

This compound (BFF)

-

Acetonitrile (HPLC grade)

-

Acetone (ACS grade)

-

Dichloromethane (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Water (deionized, 18 MΩ·cm)

-

C18 Solid-Phase Extraction (SPE) cartridges

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrochemical detector with dual-electrode coulometric cell

-

Reversed-phase C18 column (e.g., Kaseisorb LC ODS-300-5, 250 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

pH meter

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of dephosphate this compound standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to final concentrations ranging from 0.1 ng/mL to 50 ng/mL.

Sample Preparation (Milk)

This protocol is based on a liquid-liquid extraction followed by solid-phase extraction cleanup.[2]

-

Extraction:

-

Pipette 10 mL of milk sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetone, vortex for 1 minute.

-

Add 5 mL of acetonitrile, vortex for 1 minute.

-

Add 10 mL of dichloromethane, vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Liquid-Liquid Partition:

-

Carefully transfer the lower dichloromethane layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.

-

Combine the dichloromethane extracts.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined dichloromethane extract onto the C18 cartridge.

-

Wash the cartridge with 5 mL of a water/methanol (80:20, v/v) solution to remove interferences.

-

Elute the dephosphate this compound with 5 mL of acetonitrile.

-